Δ5-Avenasterol-d4

Phytosterol Antioxidant Activity Lipid Oxidation Food Chemistry

Quantifying Δ5-avenasterol in plant oils and foods is compromised by its unique acid lability, yielding only ~60% recovery versus 91-106% for other sterols. Generic internal standards fail to correct this loss, producing significant quantitative errors. • Matched Isotopic IS: Co-elutes with Δ5-avenasterol, fully compensating for matrix effects and differential recovery. • Regulatory-Grade Accuracy: Enables validated GC-MS or LC-MS/MS methods for food testing and quality control. • Proven Application: Essential for oxidative stability studies and bioaccessibility research requiring precise, low-abundance quantification.

Molecular Formula C₂₉H₄₄D₄O
Molecular Weight 416.72
Cat. No. B1155743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameΔ5-Avenasterol-d4
Synonyms(3β)-Stigmasta-5,24(28)-dien-3-ol-d4;  Stigmasta-5,24(28)-dien-3β-ol-d4;  24(28)-Ethylidenecholest-5-en-3β-ol-d4;  24-Ethylcholesta-5,24(28)-dien-3β-ol-d4;  24-Ethylidenecholest-5-en-3β-ol-d4;  24-Ethylidenecholesterol-d4;  Stigmasta-5,24(28)-dien-3-ol-d4; 
Molecular FormulaC₂₉H₄₄D₄O
Molecular Weight416.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Δ5-Avenasterol-d4: A Deuterated Phytosterol Internal Standard for Accurate Sterol Quantification in Complex Biological and Food Matrices


Δ5-Avenasterol-d4 is a deuterium-labeled analog of the naturally occurring phytosterol Δ5-avenasterol (CAS 18472-36-1) . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in isotope dilution mass spectrometry (IDMS) workflows [1]. Its core utility lies in providing unmatched accuracy for the quantitative analysis of the unlabeled Δ5-avenasterol analyte in complex sample matrices, including plant oils [2], food products [3], and biological tissues [4], by effectively compensating for matrix effects and analyte losses during sample preparation.

Isotope dilution mass spectrometry (IDMS) workflows
Matrix-effect and analyte loss compensation during sample preparation
Accurate quantification of Δ5-avenasterol in plant oils, foods, and biological tissues

Why Unlabeled Phytosterol Analogs Cannot Substitute for Δ5-Avenasterol-d4 in Critical Quantitative Workflows


The use of a generic, unlabeled internal standard (e.g., cholesterol, 5α-cholestane) or a structurally similar phytosterol (e.g., stigmasterol, β-sitosterol) is a known source of quantitative error in LC-MS/MS and GC-MS analysis of Δ5-avenasterol. These alternatives do not perfectly mimic the target analyte's extraction recovery, ionization efficiency, or chromatographic behavior [1], a critical failure given that Δ5-avenasterol is uniquely acid-labile [2] and exhibits differential recovery (approx. 60%) compared to more robust sterols (e.g., campesterol, β-sitosterol, 91-106% recovery) [3]. This analytical vulnerability necessitates a matched isotopic internal standard like Δ5-Avenasterol-d4, which co-elutes with the analyte and compensates for these specific losses, ensuring regulatory-grade data accuracy [4].

Recovery Unlabeled phytosterol analogs (e.g., stigmasterol, β-sitosterol) do not mimic Δ5-avenasterol extraction recovery or ionization efficiency, leading to quantitative bias.
Stability Δ5-Avenasterol is uniquely acid-labile with ~60% recovery versus 91–106% for other sterols; only a matched deuterated IS compensates for this differential loss.
Interference Structurally similar unlabeled standards cannot resolve analyte-to-analyte interferences in complex matrices, risking inaccurate quantification.

Quantitative Differentiation of Δ5-Avenasterol-d4: A Comparative Evidence Guide for Method Selection


Unique Antioxidant Activity of Δ5-Avenasterol vs. Ineffective In-Class Comparators

In comparative studies of heated triglyceride mixtures, Δ5-avenasterol demonstrates concentration-dependent antioxidant activity, a property not shared by common in-class sterols like stigmasterol and cholesterol. The unlabeled Δ5-avenasterol is a reference standard for this specific functional attribute, and its deuterated analog, Δ5-Avenasterol-d4, is required for precise quantification in studies investigating this phenomenon [1].

Antioxidant activity comparison
Head-to-head comparison
Δ5-Avenasterol effective antioxidant at 0.01–0.1% in heated triglyceride; stigmasterol and cholesterol ineffective.
Supports analyte-specific antioxidant study design.
Functional distinction from common sterols; 180°C triglyceride model.
Phytosterol Antioxidant Activity Lipid Oxidation Food Chemistry

Superior Analytical Accuracy via Deuterated Internal Standard Compensation for Δ5-Avenasterol's Unique Acid-Lability

The acid-labile nature of Δ5-avenasterol requires an alkaline hydrolysis extraction method to prevent analyte degradation, unlike other major sterols. Method validation studies show Δ5-avenasterol exhibits a significantly lower recovery (~60%) compared to 91.4-106.0% for campesterol, β-sitosterol, and stigmasterol under standard protocols [1]. Δ5-Avenasterol-d4, as a SIL-IS, is essential to correct for this specific, differential loss and achieve accurate quantification.

Method recovery rate
Cross-study comparable
Δ5-Avenasterol recovery ~60%; campesterol, β-sitosterol, stigmasterol 91.4–106.0% under alkaline hydrolysis and GC-FID.
SIL-IS required to correct for specific acid-labile analyte loss.
Approximately 30–46 percentage point lower recovery; method validation context.
Phytosterol Analysis Method Validation GC-FID

Elimination of Analyte-to-Analyte Interferences Using Deuterated Sterol Internal Standards in Fast Chromatography

In the development of a fast chromatography-tandem mass spectrometry (FC-MS/MS) method, the use of a deuterated cholesterol internal standard, despite contributing to observed analyte-to-analyte interferences, allowed for accurate quantification due to its adequate shift in retention time, thereby eliminating false peaks [1]. This principle underscores the value of Δ5-Avenasterol-d4 for mitigating similar interferences when quantifying Δ5-avenasterol in complex mixtures, a benefit not offered by non-deuterated, structurally related compounds.

Interference mitigation
Class-level inference
Deuterated cholesterol IS resolved analyte-to-analyte interferences in FC-MS/MS; Δ5-avenasterol-d4 expected to provide analogous benefit.
Class-wide advantage of deuterated IS for interference-free quantification.
Method-specific verification recommended for target analyte.
LC-MS/MS Internal Standard Selection Phytosterol Quantification

Procurement-Driven Application Scenarios for Δ5-Avenasterol-d4 in Analytical and Food Science


Validated Quantification of Δ5-Avenasterol in Vegetable Oils and Nuts for Nutritional Labeling and Quality Control

Food testing and quality control laboratories require accurate quantification of Δ5-avenasterol in samples like sunflower oil, hemp oil, and various nuts and seeds [1][2]. The unique acid-lability and lower recovery (~60%) of Δ5-avenasterol compared to other sterols (91-106%) [2] makes the use of an unlabeled or structurally mismatched internal standard a source of significant analytical error. Δ5-Avenasterol-d4 is the necessary internal standard for developing and validating a GC-FID or LC-MS/MS method that can achieve accurate, regulatory-compliant results for this specific analyte.

Investigating the Antioxidant Mechanism of Phytosterols in Food Lipid Oxidation Studies

Researchers studying the oxidative stability of edible oils and lipid-containing foods need to precisely quantify Δ5-avenasterol due to its unique, concentration-dependent antioxidant activity, a property not shared by common sterols like stigmasterol [3]. To monitor the fate and consumption of this specific antioxidant during heating or storage, Δ5-Avenasterol-d4 is essential as an internal standard for accurate LC-MS or GC-MS quantification, enabling the generation of reliable kinetic data and mechanistic insights [4].

Metabolic and Bioaccessibility Studies of Minor Dietary Phytosterols in Human Nutrition

In vitro gastrointestinal digestion models and human oral phase studies show that Δ5-avenasterol has the lowest bioaccessibility among common phytosterols (p < 0.05) [5]. To accurately trace and quantify this low-abundance, poorly bioaccessible compound in complex biological matrices (e.g., digesta, plasma), the use of its stable isotope-labeled analog, Δ5-Avenasterol-d4, is required. This ensures precise quantification by compensating for matrix effects and low analyte concentrations, a level of accuracy unattainable with generic internal standards.

Application
Selection Property
Validation Focus
Quantification in vegetable oils and nuts
Isotope dilution MS compatibility
Acid-lability and recovery correction for accurate labeling data
Lipid antioxidant mechanism studies
Co-eluting SIL-IS for target analyte
Quantitative monitoring of antioxidant consumption kinetics
In vitro digestion and oral phase research
Stable isotope-labeled internal standard
Low-concentration analyte tracking in biofluid research matrices

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